molecular formula C7H5F3N2O3S B7827708 2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid

2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid

Cat. No.: B7827708
M. Wt: 254.19 g/mol
InChI Key: WIYYPOWHFQWKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of various organic solvents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. Industrial production methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The detailed molecular pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • Compound A (CID 2632)
  • Compound B (CID 6540461)
  • Compound C (CID 5362065)
  • Compound D (CID 5479530)

Comparison: Compared to these similar compounds, “2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid” exhibits unique properties such as higher reactivity or selectivity in certain reactions. Its distinct molecular structure contributes to its specific applications and advantages in various fields.

Properties

IUPAC Name

2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3S/c8-7(9,10)3-1-4(13)12-6(11-3)16-2-5(14)15/h1H,2H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYPOWHFQWKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)SCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)SCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.